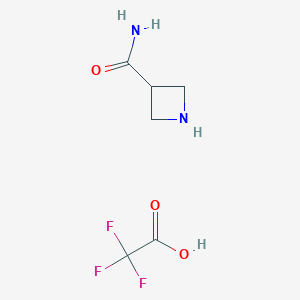

Azetidine-3-carboxamide; trifluoroacetic acid

Übersicht

Beschreibung

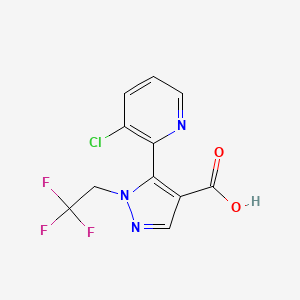

Azetidine-3-carboxamide; trifluoroacetic acid is a chemical compound with the molecular formula C6H9F3N2O3 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of azetidines, such as Azetidine-3-carboxamide; trifluoroacetic acid, is an important yet undeveloped research area . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Molecular Structure Analysis

The molecular weight of Azetidine-3-carboxamide; trifluoroacetic acid is 214.14 . The InChI code for this compound is 1S/C6H9F3N2O3 .

Chemical Reactions Analysis

Azetidines are immensely reactive due to their considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is a common method for synthesizing azetidines .

Physical And Chemical Properties Analysis

Azetidine-3-carboxamide; trifluoroacetic acid is a powder at room temperature . The molecular weight of this compound is 214.14 .

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Aryl β-Amino Alcohols

- Research Overview : A study described the trifluoroacetic acid (TFA) promoted multicomponent coupling of N-substituted aziridines, arynes, and water. This process yielded medicinally significant N-aryl β-amino alcohol derivatives. When azetidines were used instead, N-aryl γ-amino alcohol derivatives were formed (Roy, Baviskar, & Biju, 2015).

Ion Transport Studies in Barley Roots

- Research Overview : Azetidine-2-carboxylic acid (AZ) was utilized as a proline analog to explore the relationship between protein synthesis and ion transport. It was found that AZ significantly inhibited the release of ions to the xylem of excised roots in barley. The study provided insights into the mechanisms of ion transport and its inhibition (Pitman et al., 1977).

Synthesis of Radioligands for Nicotinic Receptors

- Research Overview : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized using trifluoroacetic acid in a Stille coupling reaction. This work contributes to the field of neuroimaging and receptor study (Karimi & Långström, 2002).

Effects on Hepatoma Cells and Radiosensitization

- Research Overview : Azetidine-2-carboxylic acid demonstrated potent sensitization properties to hyperthermia and ionizing radiation in hepatoma cells. The compound enhanced the effect of cell killing when used in combination with X-ray treatments. This has implications for cancer research and treatment strategies (van Rijn, van den Berg, & van der Mast, 1999).

Medicinal Chemistry Applications

- Research Overview : A study on azetidines highlighted their increasing importance in natural products and pharmaceutical compounds. The research discussed the preparation of protected 3-haloazetidines, crucial building blocks in medicinal chemistry, using trifluoroacetic acid (Ji, Wojtas, & Lopchuk, 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Azetidine-3-carboxamide; trifluoroacetic acid primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .

Mode of Action

The compound interacts with STAT3 by binding to it with high affinity . This interaction inhibits the phosphorylation and DNA-binding activity of STAT3, thereby disrupting the formation of STAT3 dimers . This disruption prevents the translocation of STAT3 to the nucleus and its binding to specific DNA-response elements in target gene promoters, which inhibits gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by Azetidine-3-carboxamide; trifluoroacetic acid is the JAK-STAT signaling pathway . By inhibiting STAT3, the compound disrupts this pathway, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Modifications to the compound have been made to address issues related to cell membrane permeability and other physicochemical properties . These modifications likely impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The inhibition of STAT3 by Azetidine-3-carboxamide; trifluoroacetic acid results in several molecular and cellular effects. It inhibits the growth of cells, reduces colony survival, and induces apoptosis . These effects are particularly pronounced in human breast cancer cells that harbor constitutively active STAT3 .

Eigenschaften

IUPAC Name |

azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADRKPHACWEKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine-3-carboxamide; trifluoroacetic acid | |

CAS RN |

1361111-58-1 | |

| Record name | azetidine-3-carboxamide; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

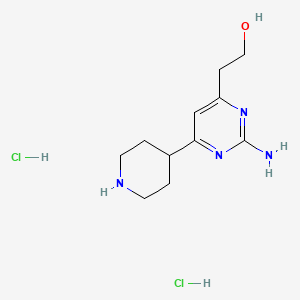

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)

![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)

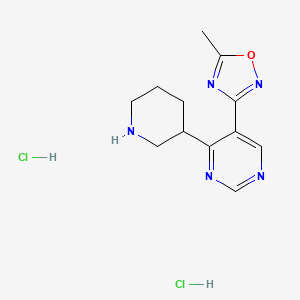

![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)

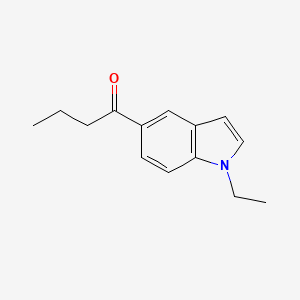

![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)